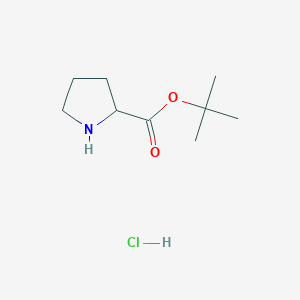

Tert-butyl pyrrolidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUYANMOEMBTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256478-96-3 | |

| Record name | Proline, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256478-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl pyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl pyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the tert-butyl ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl pyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Steric and Electronic Effects

- tert-butyl ester : The bulky tert-butyl group enhances steric protection of the carboxylate, improving stability during synthetic reactions (e.g., peptide couplings) .

- Methyl/ethyl esters : Smaller alkyl groups offer less steric hindrance, making them more reactive in nucleophilic substitutions but less stable under acidic conditions .

Enantiomeric Utility

- The (S) -enantiomer is derived from L-proline, a natural amino acid, and is preferred in biologically active compounds (e.g., protease inhibitors) .

- The (R) -enantiomer is less common but valuable in niche asymmetric syntheses .

Asymmetric Catalysis

- The tert-butyl ester’s steric bulk facilitates enantioselective aldol reactions, a key step in synthesizing complex natural products .

Biological Activity

Tert-butyl pyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables that summarize its effects on various biological systems.

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : 207.70 g/mol

- CAS Number : 184719-63-1

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl group that enhances its lipophilicity and steric bulk. These structural attributes contribute to its potential utility in pharmaceutical applications.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antioxidant Activity

- Anti-inflammatory Properties

- Neuroprotective Effects

Antioxidant Activity

Research indicates that this compound can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. A study demonstrated that treatment with this compound led to significant increases in Nrf2 nuclear translocation and the expression of downstream antioxidant genes in human liver cells.

Anti-inflammatory Properties

In models of inflammation, such as lipopolysaccharide (LPS)-induced macrophage activation, the compound exhibited a marked reduction in pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. It has shown promise in inhibiting cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's. The pyrrolidine scaffold may aid in developing multipotent agents targeting various pathways involved in neurodegeneration .

Data Table: Summary of Biological Activities

Study 1: Nrf2 Activation

In a controlled laboratory setting, researchers treated human liver cells with this compound. The results indicated a significant increase in Nrf2 nuclear translocation compared to untreated controls, suggesting enhanced cellular protection against oxidative damage.

Study 2: Inhibition of Inflammatory Cytokines

In another study involving macrophages stimulated with LPS, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines. This finding highlights the compound's potential as an anti-inflammatory agent that could be beneficial in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The compound's functional groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, modulating their activity. Specific pathways influenced by the compound depend on the biological context and target molecule.

Q & A

Q. What are the standard synthetic routes for tert-butyl pyrrolidine-2-carboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves esterification of pyrrolidine-2-carboxylic acid with tert-butanol under acidic catalysis, followed by hydrochloride salt formation. Key steps include:

- Esterification : Refluxing pyrrolidine-2-carboxylic acid with tert-butanol in the presence of concentrated HCl or H₂SO₄ .

- Salt Formation : Treating the ester with HCl gas or aqueous HCl in anhydrous conditions to precipitate the hydrochloride salt . Critical parameters include temperature control (60–80°C for esterification), stoichiometric excess of tert-butanol, and inert atmosphere to minimize side reactions. Yields range from 65–85% depending on purification efficiency.

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms esterification (e.g., tert-butyl group at δ ~1.4 ppm) and pyrrolidine ring integrity .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 208.1 for C₉H₁₈ClNO₂) .

- X-ray Crystallography : SHELX-based refinement resolves crystal packing and hydrogen-bonding networks, critical for structural validation .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined, and what chiral stationary phases are effective?

Enantiomeric excess (ee) is quantified using chiral HPLC or polarimetry:

- Chiralpak IG/IA columns with hexane:isopropanol (90:10) mobile phase resolve enantiomers (retention times differ by 2–4 minutes) .

- Circular Dichroism (CD) : CD spectra at 200–250 nm distinguish (R)- and (S)-configurations via Cotton effects . Note: Racemization risks during synthesis require low-temperature esterification (<50°C) and avoiding prolonged HCl exposure .

Q. What strategies mitigate degradation of this compound under varying pH and temperature?

Stability studies reveal:

- pH Sensitivity : Hydrolysis of the ester group occurs rapidly at pH >8 (t₁/₂ <24 hours). Buffered solutions (pH 4–6) in cold storage (2–8°C) enhance stability .

- Thermal Degradation : TGA/DSC shows decomposition onset at ~150°C. Lyophilization preserves integrity for long-term storage .

- Analytical Monitoring : Periodic HPLC and Karl Fischer titration detect hydrolyzed byproducts (e.g., pyrrolidine-2-carboxylic acid) and moisture uptake .

Q. How does this compound serve as a building block in multi-step syntheses?

Applications include:

- Peptide Mimetics : The tert-butyl ester acts as a protecting group for carboxylic acids during solid-phase peptide synthesis (SPPS), removable via TFA .

- Organocatalysis : The pyrrolidine scaffold facilitates asymmetric aldol reactions when functionalized with thiourea or proline motifs .

- API Intermediates : Used in synthesizing antiviral agents (e.g., remdesivir analogs) via coupling with boronate esters or heterocycles .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Melting Point Variability : Literature reports range from 180–185°C due to polymorphism or hydrate formation. DSC under nitrogen clarifies phase transitions .

- NMR Discrepancies : Solvent-dependent shifts (e.g., DMSO vs. CDCl₃) and residual water in D₂O can alter peak positions. Deuterated solvents and rigorous drying are critical .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., methyl or ethyl esters) and computational models (DFT for NMR chemical shifts) .

Q. What experimental controls are critical when evaluating the biological activity of derivatives?

- Negative Controls : Use unmodified pyrrolidine or tert-butyl esters to distinguish scaffold-specific effects .

- Enantiomer Controls : Test both (R)- and (S)-forms to rule out stereoselective interactions .

- Solvent Compatibility : Ensure DMSO or ethanol concentrations in assays do not exceed 1% (v/v) to avoid cytotoxicity .

Methodological Best Practices

Q. What purification techniques optimize yield and purity for this compound?

- Recrystallization : Use ethyl acetate/hexane (1:3) to remove unreacted starting materials; yields 70–80% with >99% purity .

- Column Chromatography : Silica gel (60–120 mesh) with CH₂Cl₂:MeOH (95:5) effectively separates hydrochloride salts from neutral byproducts .

- Ion-Exchange Resins : Amberlite IRA-400 (Cl⁻ form) removes excess HCl post-synthesis .

Q. How can computational tools aid in the design of tert-butyl pyrrolidine-2-carboxylate-based catalysts?

- Docking Simulations : AutoDock Vina predicts binding affinities to enzyme active sites (e.g., aldolase mimics) .

- DFT Calculations : Gaussian 09 optimizes transition states for stereoselective reactions, guiding functional group placement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.